
5-bromo-2-methyl-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-1H-pyrimidine-4,6-dione:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reactants: 5-bromo-2-methylpyrimidine and hydrogen peroxide.
Conditions: Alkaline medium.
Product: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-methyl-1H-pyrimidine-4,6-dione can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][1].
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions[][1].
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require heating[][1].
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions[][1].
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used[][1].
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used[][1].
Scientific Research Applications
Chemistry: Biology and Medicine: Industry:
Comparison with Similar Compounds
5-bromo-2-methylpyrimidine: Lacks the keto groups at the 4 and 6 positions.
2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the bromine atom at the 5-position.
5-chloro-2-methyl-1H-pyrimidine-4,6-dione: Similar structure but with a chlorine atom instead of bromine[][1].
Properties
Molecular Formula |
C5H5BrN2O2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
InChI Key |
GZEXBFWUWZIMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


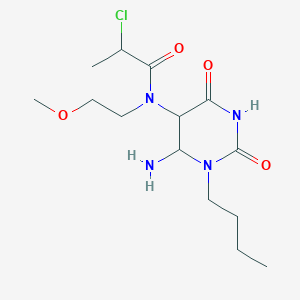
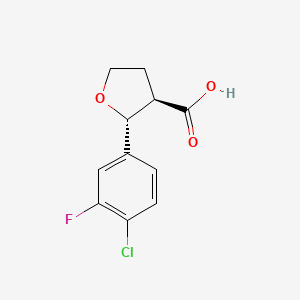
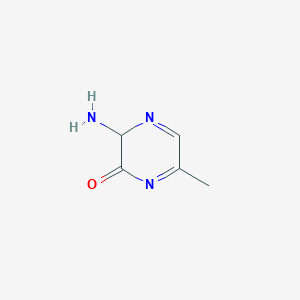
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
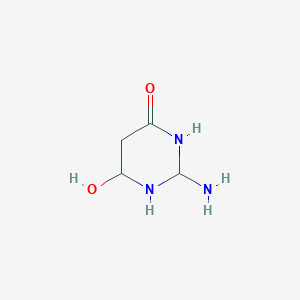
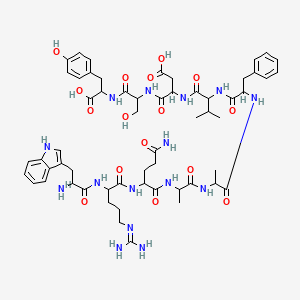
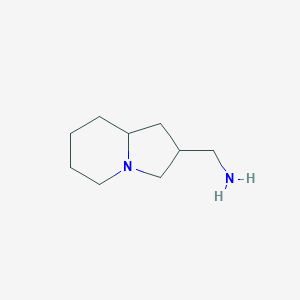
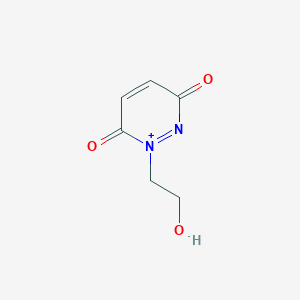

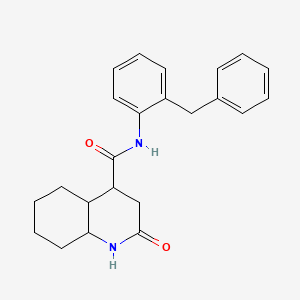

![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)
